molecular formula C15H9F4N B14780088 5-Fluoro-3-phenyl-2-(trifluoromethyl)-1H-indole

5-Fluoro-3-phenyl-2-(trifluoromethyl)-1H-indole

Cat. No.: B14780088
M. Wt: 279.23 g/mol
InChI Key: CKUDBDNVMABDCD-UHFFFAOYSA-N
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Description

5-Fluoro-3-phenyl-2-(trifluoromethyl)-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The unique structure of this compound, characterized by the presence of fluorine and trifluoromethyl groups, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-phenyl-2-(trifluoromethyl)-1H-indole typically involves the reaction of 3-phenylindole with fluorinating agents under controlled conditions. One common method includes the use of N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile. The reaction is carried out at room temperature, leading to the formation of the desired product with high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-phenyl-2-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

5-Fluoro-3-phenyl-2-(trifluoromethyl)-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-phenyl-2-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit specific kinases or proteases involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindole: Lacks the phenyl and trifluoromethyl groups, leading to different chemical properties and biological activities.

    3-Phenylindole: Lacks the fluorine and trifluoromethyl groups, resulting in lower binding affinity to certain targets.

    2-(Trifluoromethyl)indole: Lacks the phenyl group, affecting its overall reactivity and applications.

Uniqueness

5-Fluoro-3-phenyl-2-(trifluoromethyl)-1H-indole is unique due to the combination of fluorine, phenyl, and trifluoromethyl groups. This unique structure imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to specific molecular targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C15H9F4N

Molecular Weight

279.23 g/mol

IUPAC Name

5-fluoro-3-phenyl-2-(trifluoromethyl)-1H-indole

InChI

InChI=1S/C15H9F4N/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)14(20-12)15(17,18)19/h1-8,20H

InChI Key

CKUDBDNVMABDCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)F)C(F)(F)F

Origin of Product

United States

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